3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Description
3,4,5-Trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a benzamide derivative featuring a trimethoxy-substituted aromatic ring linked to a sulfamoylphenyl group bearing a thiazole moiety. The thiazole ring and sulfamoyl group contribute to its polarity and hydrogen-bonding capacity, critical for molecular recognition in pharmacological contexts .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S2/c1-26-15-10-12(11-16(27-2)17(15)28-3)18(23)21-13-4-6-14(7-5-13)30(24,25)22-19-20-8-9-29-19/h4-11H,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJIZPSAMGNBEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group is synthesized through the methylation of hydroxybenzaldehyde using methyl iodide in the presence of a base.
Thiazole Ring Formation: The thiazole ring is formed by reacting a suitable thioamide with an α-haloketone under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Medicine: Explored for its anti-fungal and anti-bacterial properties, including activity against Helicobacter pylori and Mycobacterium tuberculosis.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves:
Inhibition of Tubulin Polymerization: The compound binds to the colchicine binding site on tubulin, preventing microtubule formation and leading to cell cycle arrest.
Inhibition of Enzymes: The compound inhibits enzymes like heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1), affecting various cellular pathways.
Comparison with Similar Compounds
3,4-Dimethoxy Analogue (C18H17N3O5S2)
- Structure : Lacks one methoxy group compared to the target compound (3,4-dimethoxy vs. 3,4,5-trimethoxy) .
- Molecular Weight : 419.47 g/mol vs. 453.50 g/mol (estimated for the trimethoxy variant).
- Impact : Reduced electron-donating effects and steric bulk may lower binding affinity to targets sensitive to methoxy group interactions.
Nitro-Substituted Derivative (C16H12N4O5S2)
- Structure: Features a nitro group (-NO2) at the benzamide’s 3-position instead of methoxy groups .
- Molecular Weight : 428.42 g/mol.
Modifications on the Sulfamoyl-Thiazole Moiety
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
3-(Benzoylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
- Structure: Incorporates a benzoylamino group on the benzamide ring .
Spectroscopic Characterization
- IR Spectroscopy :
- ¹H-NMR : Overlapping aromatic signals (e.g., 6.8–8.2 ppm) complicate assignments, as seen in fluorinated benzamides () .
Data Tables
Table 1: Structural and Molecular Comparisons
*Estimated based on structural analogy.
Biological Activity
3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H14N2O4S
- Molecular Weight : 286.38 g/mol
- IUPAC Name : 3,4,5-trimethoxy-N-(1,3-thiazol-2-yl)benzamide
- CAS Number : 50591-71-4
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. Notably, it has been studied for its interaction with carbonic anhydrases (CAs), which are crucial for various physiological processes including pH regulation and ion transport. The inhibition of tumor-associated carbonic anhydrase IX (CA IX) has been linked to anti-cancer effects, making this compound a candidate for further development in oncology .
Biological Activity
The biological activities of this compound can be summarized as follows:
Case Studies
-
Cancer Research :
In a study examining the effects of various sulfonamide derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to its ability to inhibit CA IX selectively while sparing CA II, thus minimizing side effects associated with traditional chemotherapeutics . -
Antimicrobial Studies :
A recent investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it possesses a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- The thiazole ring is essential for binding to target enzymes.
- The trimethoxy group enhances lipophilicity and cellular uptake.
Research indicates that modifications to these structural elements can significantly alter potency and selectivity against various biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
